N-(6-methoxy-1,3-benzothiazol-2-yl)-3-phenyl-N-[(pyridin-3-yl)methyl]propanamide
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Overview
Description
N-(6-methoxy-1,3-benzothiazol-2-yl)-3-phenyl-N-[(pyridin-3-yl)methyl]propanamide is a complex organic compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-methoxy-1,3-benzothiazol-2-yl)-3-phenyl-N-[(pyridin-3-yl)methyl]propanamide typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 6-methoxy-1,3-benzothiazole with a suitable phenyl and pyridinyl derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst, such as piperidine, and a solvent like ethanol .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. Techniques such as microwave irradiation and one-pot multicomponent reactions are often employed to streamline the process and enhance efficiency .
Chemical Reactions Analysis
Types of Reactions
N-(6-methoxy-1,3-benzothiazol-2-yl)-3-phenyl-N-[(pyridin-3-yl)methyl]propanamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce specific functional groups within the molecule.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce halogenated compounds .
Scientific Research Applications
N-(6-methoxy-1,3-benzothiazol-2-yl)-3-phenyl-N-[(pyridin-3-yl)methyl]propanamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(6-methoxy-1,3-benzothiazol-2-yl)-3-phenyl-N-[(pyridin-3-yl)methyl]propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
- N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide
- 3-[(6-ethoxy-1,3-benzothiazol-2-yl)thio]-N-(4-methoxyphenyl)propanamide
- N-(6-methanesulfonyl-benzothiazol-2-yl)-3-(4-methoxyphenyl)propanamide
Uniqueness
N-(6-methoxy-1,3-benzothiazol-2-yl)-3-phenyl-N-[(pyridin-3-yl)methyl]propanamide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties.
Biological Activity
N-(6-methoxy-1,3-benzothiazol-2-yl)-3-phenyl-N-[(pyridin-3-yl)methyl]propanamide is a compound that belongs to the benzothiazole family, known for its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a benzothiazole moiety with a methoxy group at the 6-position and a propanamide group linked to a phenyl and pyridine ring. The structural formula can be represented as:
This unique structure contributes to its biological activity.
Biological Activities
1. Antimicrobial Activity
Research indicates that derivatives of benzothiazole compounds often exhibit significant antimicrobial properties. For instance, studies have shown that similar benzothiazole derivatives possess activity against various strains of bacteria and fungi. The presence of the methoxy group enhances lipophilicity, facilitating better cell membrane penetration, which is crucial for antimicrobial efficacy .
2. Anticancer Properties
Benzothiazole derivatives are also recognized for their anticancer potential. In vitro studies have demonstrated that compounds featuring similar structural motifs can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer). The mechanism often involves the activation of caspases and disruption of mitochondrial function, leading to cell death .
3. Anti-inflammatory Effects
Some studies have highlighted the anti-inflammatory properties associated with benzothiazole derivatives. These compounds may inhibit cyclooxygenase enzymes (COX), which play a pivotal role in inflammation pathways. For example, the inhibition of COX-II has been linked to reduced inflammatory responses in various models .
Table 1: Summary of Biological Activities
Activity Type | Observed Effects | Reference |
---|---|---|
Antimicrobial | Effective against bacterial strains | |
Anticancer | Induces apoptosis in MCF-7 and HCT116 cells | |
Anti-inflammatory | Inhibits COX-II activity |
Detailed Findings
- Antimicrobial Studies : A study evaluating various benzothiazole derivatives reported that certain compounds exhibited minimum inhibitory concentrations (MIC) as low as 1.5 µg/mL against Staphylococcus aureus and Escherichia coli .
- Anticancer Mechanism : In research conducted on MCF-7 cells, compounds similar to this compound showed IC50 values ranging from 0.5 to 5 µM, indicating potent anticancer activity .
- Inflammation Models : In vivo models demonstrated that treatment with benzothiazole derivatives resulted in a significant reduction in edema formation, suggesting their potential as anti-inflammatory agents .
Properties
IUPAC Name |
N-(6-methoxy-1,3-benzothiazol-2-yl)-3-phenyl-N-(pyridin-3-ylmethyl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O2S/c1-28-19-10-11-20-21(14-19)29-23(25-20)26(16-18-8-5-13-24-15-18)22(27)12-9-17-6-3-2-4-7-17/h2-8,10-11,13-15H,9,12,16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWHDBUKJGONIOB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(S2)N(CC3=CN=CC=C3)C(=O)CCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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